1-(Pyrrolidin-3-yl)piperidine

Physicochemical Property Formulation Purification

1-(Pyrrolidin-3-yl)piperidine (CAS 184970-32-9) is a bicyclic diamine scaffold comprising a piperidine ring linked to a pyrrolidine ring via a single bond. It is a racemic mixture with a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 184970-32-9
Cat. No. B060858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyrrolidin-3-yl)piperidine
CAS184970-32-9
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCNC2
InChIInChI=1S/C9H18N2/c1-2-6-11(7-3-1)9-4-5-10-8-9/h9-10H,1-8H2
InChIKeyBTZQCTWJDFNRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(Pyrrolidin-3-yl)piperidine (CAS 184970-32-9) as a Versatile Bicyclic Diamine Scaffold


1-(Pyrrolidin-3-yl)piperidine (CAS 184970-32-9) is a bicyclic diamine scaffold comprising a piperidine ring linked to a pyrrolidine ring via a single bond . It is a racemic mixture with a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol . The compound is primarily utilized in medicinal chemistry as a synthetic intermediate for the development of ligands targeting central nervous system (CNS) receptors, including those for dopamine, serotonin, and adrenergic receptors . Its structure features two tertiary amine nitrogens that serve as hydrogen bond acceptors, enabling interactions with biological targets and providing a scaffold for further functionalization . The compound is available as a free base and is a liquid at ambient temperature .

Why 1-(Pyrrolidin-3-yl)piperidine Cannot Be Arbitrarily Substituted by Other Piperidine-Pyrrolidine Diamines


Substituting 1-(Pyrrolidin-3-yl)piperidine with a close structural analog like 3-(1-pyrrolidinyl)piperidine or 4-(1-pyrrolidinyl)piperidine is not equivalent due to significant differences in physicochemical properties, which impact handling, formulation, and synthetic utility. The target compound is a liquid at room temperature , whereas its positional isomer 4-(1-pyrrolidinyl)piperidine is a solid with a melting point of 52-57°C . This physical state difference can affect solubility, purification methods, and the feasibility of certain reaction conditions. Furthermore, as a racemic mixture, the target compound offers a different cost and availability profile compared to its single enantiomers, (R)-1-(pyrrolidin-3-yl)piperidine and (S)-1-(pyrrolidin-3-yl)piperidine, which are crucial considerations in early-stage research and large-scale synthesis where stereochemistry may not yet be critical . Direct substitution without verifying these properties can lead to unexpected experimental outcomes or procurement inefficiencies.

Quantitative Differentiation of 1-(Pyrrolidin-3-yl)piperidine from Its Closest Structural Analogs


Physical State and Handling: A Key Differentiator Between 1-(Pyrrolidin-3-yl)piperidine and 4-(1-Pyrrolidinyl)piperidine

1-(Pyrrolidin-3-yl)piperidine is a liquid at ambient temperature, while its close analog 4-(1-pyrrolidinyl)piperidine is a solid with a defined melting point . This difference in physical state directly impacts handling, dissolution, and purification strategies in a laboratory setting. The liquid form of the target compound may offer advantages in certain reaction setups, while the solid form of the comparator provides different options for isolation and long-term storage .

Physicochemical Property Formulation Purification

LogP and Solubility Profile: Differentiating Lipophilicity Between 1-(Pyrrolidin-3-yl)piperidine and 4-(1-Pyrrolidinyl)piperidine

The partition coefficient (LogP) is a key determinant of a molecule's solubility and its potential for passive membrane permeability. 1-(Pyrrolidin-3-yl)piperidine has a calculated LogP of 0.84 , which is lower than the LogP of 1.10 reported for its positional isomer, 4-(1-pyrrolidinyl)piperidine . This difference in lipophilicity suggests that the target compound is slightly more hydrophilic, which can influence its behavior in biological assays, its solubility in aqueous versus organic media, and its suitability for specific synthetic routes.

Lipophilicity ADME Solubility

Cost and Scalability Advantage of the Racemic Mixture Over Single Enantiomers

1-(Pyrrolidin-3-yl)piperidine (CAS 184970-32-9) is a racemic mixture, which is typically less expensive and more readily available in larger quantities than its single enantiomers, such as (R)-1-(pyrrolidin-3-yl)piperidine (CAS 913812-09-6) or (S)-1-(pyrrolidin-3-yl)piperidine dihydrochloride (CAS 917505-12-5) . The synthesis of a racemate avoids the cost and complexity of chiral resolution or asymmetric synthesis, making it the preferred choice for early-stage research, high-throughput screening, and applications where stereochemistry is not a primary concern. This provides a clear procurement advantage in terms of cost-efficiency and accessibility for a wide range of research projects.

Stereochemistry Procurement Scalability

Optimal Research and Procurement Scenarios for 1-(Pyrrolidin-3-yl)piperidine (CAS 184970-32-9)


Building Block for CNS-Focused Small Molecule Libraries

1-(Pyrrolidin-3-yl)piperidine is an ideal core scaffold for generating diverse chemical libraries targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS) . Its bicyclic diamine structure provides two functionalizable nitrogen atoms, allowing for systematic structure-activity relationship (SAR) studies . The racemic nature of the compound makes it cost-effective for high-throughput screening campaigns where the primary goal is to identify hit compounds regardless of stereochemistry .

Synthetic Intermediate for Complex Bioactive Molecules

The compound serves as a versatile synthetic intermediate for the preparation of more complex pharmacologically active agents . Its free base form and liquid state facilitate its use in a wide range of organic reactions, such as reductive aminations and N-alkylations, to build advanced intermediates or final drug candidates . Researchers can leverage its distinct physicochemical properties (LogP 0.84) to modulate the lipophilicity of their target molecules in a predictable manner .

Cost-Effective Reagent for Early-Stage Drug Discovery

For projects in the early hit-to-lead or lead optimization phases, where chiral purity is not yet a focus, the racemic 1-(Pyrrolidin-3-yl)piperidine offers a significant cost advantage over its enantiopure counterparts . This allows research groups to allocate resources more efficiently, using the racemate to explore chemical space and establish initial SAR before investing in the more expensive synthesis or procurement of single enantiomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyrrolidin-3-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.